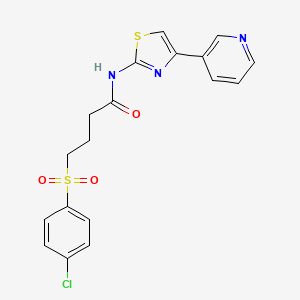
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism.
Applications De Recherche Scientifique
Heterocyclic Synthesis
Research has demonstrated the utility of related compounds in the synthesis of heterocyclic derivatives, which are core structures in many pharmacologically active molecules. For example, studies on acetoacetanilides and β-oxoanilides have led to the development of new methods for synthesizing thienopyridines, pyrazole derivatives, and other fused heterocyclic structures. These methodologies are crucial for pharmaceutical development, offering routes to novel compounds with potential therapeutic effects (Harb, Hussein, & Mousa, 2006; Hussein, Harb, & Mousa, 2008).
Antitumor Activity
Compounds incorporating elements such as sulfonylurea and sulfonylthiourea pharmacophores have shown promising antitumor activities. The synthesis of indeno[1,2-c]pyrazol(in)es substituted with these pharmacophores has been explored, indicating significant potential against various cancer cell lines (Rostom, 2006).
Alzheimer’s Disease Treatment
The exploration of N-substituted derivatives of certain sulfonamide compounds has been conducted with the aim of identifying new drug candidates for Alzheimer’s disease. This research highlights the importance of structural diversity in discovering compounds that can effectively modulate biological targets relevant to neurodegenerative conditions (Rehman et al., 2018).
Antiviral and Antimicrobial Activities
The synthesis and evaluation of compounds with chlorophenyl and sulfonylamide groups have shown antiviral and antimicrobial activities. This area of research is critical in the ongoing search for new treatments against infectious diseases, demonstrating the potential of such compounds to act as leads for the development of new antimicrobial and antiviral agents (Chen et al., 2010).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-14-5-7-15(8-6-14)27(24,25)10-2-4-17(23)22-18-21-16(12-26-18)13-3-1-9-20-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAPYIVODYDEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)
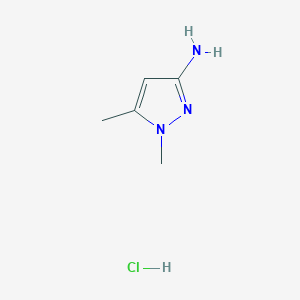
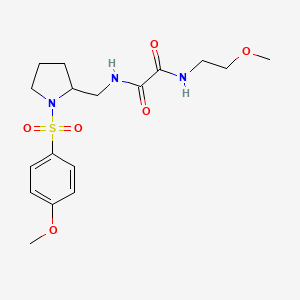

![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)
![5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2395269.png)
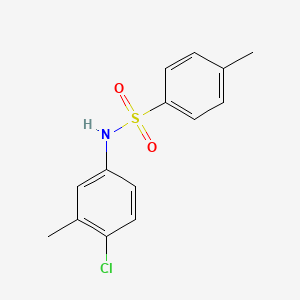
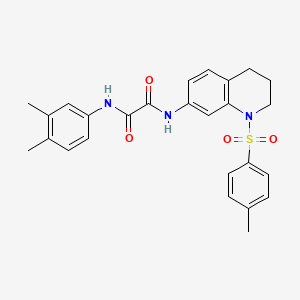
![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)
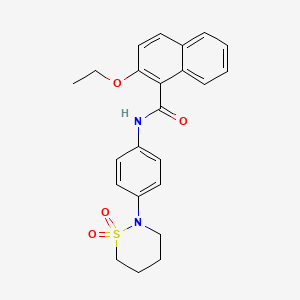
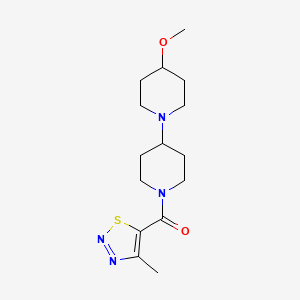
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2395277.png)
![1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2395278.png)
